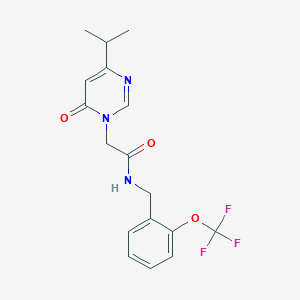

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

Description

Properties

IUPAC Name |

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c1-11(2)13-7-16(25)23(10-22-13)9-15(24)21-8-12-5-3-4-6-14(12)26-17(18,19)20/h3-7,10-11H,8-9H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSICNRJQWVGCLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CC=C2OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a member of the acetamide class, characterized by its unique pyrimidinone structure and trifluoromethoxy substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 397.4 g/mol. The structure includes a pyrimidinone ring, which is known for its role in various biological activities, including kinase inhibition.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 397.4 g/mol |

| CAS Number | 1351623-19-2 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidinone scaffold suggests potential inhibitory effects on kinases, which are crucial in cancer cell proliferation and survival.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC50 values indicating moderate to high activity against lung cancer cell lines A549 and NCI-H358, with IC50 values ranging from 6.68 μM to 19.94 μM in different assay formats .

Case Study: In Vitro Antiproliferative Assays

A detailed analysis was conducted using the MTS assay to evaluate cell viability:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 8.78 ± 3.62 |

| Compound A | NCI-H358 | 6.68 ± 15 |

| Compound B | A549 | 19.94 ± 2.19 |

| Compound B | NCI-H358 | 11.27 ± 0.49 |

These results indicate that modifications in the chemical structure can significantly influence antiproliferative activity.

Antimicrobial Activity

In addition to antitumor properties, compounds similar to 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide have shown promising antimicrobial activity. For example, certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 6.12 μM to 25 μM .

Antimicrobial Testing Results

| Bacteria | MIC (μM) |

|---|---|

| Staphylococcus aureus | 6.12 |

| Escherichia coli | 25 |

Comparison with Similar Compounds

(a) 2-(1H-Indol-1-yl)-N-(N-(3-(trifluoromethoxy)benzyl)carbamimidoyl)acetamide (Compound 16, )

- Structure: Contains an indole ring instead of a pyrimidinone. The trifluoromethoxy group is attached to a benzyl moiety but lacks the isopropyl substituent.

- Synthesis : Yield of 54.1%, synthesized via a carbamimidoyl intermediate.

- Key Data : Molecular ion peak at m/z 390.0 [M+H]⁺, simpler NMR profile (δ 4.82 ppm for acetamide protons) .

- Comparison: The indole and carbamimidoyl groups may enhance π-π stacking interactions compared to the pyrimidinone core of the target compound.

(b) 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 121, )

- Structure : Shares an isopropyl acetamide group and pyrimidine core but incorporates a 1,4-diazepane ring and indazole substituent.

- Synthesis : Higher molecular weight (m/e 515 [M+H]⁺) and complex NMR shifts (δ 12.94 ppm for indazole NH) .

Phenoxy Acetamide Derivatives ()

Compounds like 2-chloro-N-(1-methylethyl)-N-phenylacetamide (propachlor) and 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide are agrochemical acetamides.

- Structure : Simpler chloro and alkyl/aryl substituents.

- Function : Herbicidal activity via inhibition of fatty acid synthesis .

- Comparison: The target compound’s pyrimidinone and trifluoromethoxy groups distinguish it from these herbicides, suggesting divergent biological targets (e.g., enzyme inhibition vs. receptor modulation).

Complex Stereochemical Acetamides ()

Compounds m, n, and o in feature tetrahydro-pyrimidinyl and dimethylphenoxy groups with multiple stereocenters.

- Structure : Larger molecules with hydroxy and diphenylhexane backbones.

- Comparison: The stereochemical complexity may enhance target specificity but reduce synthetic accessibility compared to the target compound’s simpler pyrimidinone scaffold .

Quinoline-Piperidine Acetamides ()

Examples include N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide.

- Structure: Quinoline core with cyano, fluoroindoline, and piperidine substituents.

Research Implications

The target compound’s unique combination of isopropyl and trifluoromethoxy groups positions it as a candidate for optimizing pharmacokinetic properties (e.g., lipophilicity, metabolic resistance). However, the absence of direct bioactivity data necessitates further studies to validate its mechanism and efficacy relative to analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.